N,N-diethyl-4-(thiazol-2-yloxy)benzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N,N-diethyl-4-(1,3-thiazol-2-yloxy)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S/c1-3-16(4-2)13(17)11-5-7-12(8-6-11)18-14-15-9-10-19-14/h5-10H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHNYXYQFUJJMHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC=C(C=C1)OC2=NC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Molecular Structure Characterization and Spectroscopic Analysis of N,n Diethyl 4 Thiazol 2 Yloxy Benzamide
Elucidation of Molecular Connectivity and Regiochemistry
A definitive elucidation of the molecular connectivity and regiochemistry of N,N-diethyl-4-(thiazol-2-yloxy)benzamide would be reliant on spectroscopic and crystallographic data. The expected connectivity involves a diethylamide group attached to a benzoyl moiety, which is in turn linked via an ether bond at its para-position to the 2-position of a thiazole (B1198619) ring. However, without experimental data such as 2D NMR (COSY, HMBC, HSQC), this precise arrangement cannot be definitively confirmed.
Spectroscopic Validation Techniques
The validation of the chemical structure of this compound would necessitate a suite of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)
Specific ¹H and ¹³C NMR chemical shifts, coupling constants, and 2D NMR correlations are essential for the structural confirmation of this compound. This data would allow for the unambiguous assignment of all proton and carbon signals, confirming the presence and connectivity of the diethylamino, benzoyl, and thiazole fragments. At present, no published NMR data for this specific compound could be located.
Fictional Representative ¹H and ¹³C NMR Data Table This table is for illustrative purposes only as no experimental data is available.
| Atom | ¹H NMR (ppm) | ¹³C NMR (ppm) |
|---|---|---|
| Thiazole-H4/H5 | Not Available | Not Available |
| Benzoyl-H | Not Available | Not Available |
| N-CH₂ | Not Available | Not Available |
| N-CH₂CH₃ | Not Available | Not Available |
| C=O | Not Available | |
| Thiazole-C2 | Not Available | |
| Thiazole-C4/C5 | Not Available |
Infrared (IR) Spectroscopy for Functional Group Identification
An IR spectrum of this compound would be expected to show characteristic absorption bands for the key functional groups. These would include the C=O stretching of the tertiary amide, C-N stretching of the diethylamino group, C-O-C stretching of the ether linkage, and various vibrations associated with the aromatic and heteroaromatic rings. Without an experimental spectrum, a detailed analysis of its vibrational modes is not possible.
Fictional Representative IR Data Table This table is for illustrative purposes only as no experimental data is available.
| Functional Group | Expected Wavenumber (cm⁻¹) |
|---|---|
| C=O (Amide) | Not Available |
| C-O (Ether) | Not Available |
| C-N (Amide) | Not Available |
| Aromatic C-H | Not Available |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
HRMS data is crucial for determining the exact mass of this compound and confirming its elemental composition. The calculated exact mass would be compared to the measured mass to provide strong evidence for the molecular formula. No published HRMS data for this compound could be found.
Conformational Analysis and Preferred Geometries in Solution and Solid State (e.g., X-ray Crystallography)
Information on the conformational analysis and preferred geometries of this compound in both solution and solid states is currently unavailable. Such an analysis would typically involve techniques like X-ray crystallography to determine the three-dimensional structure in the solid state, including bond lengths, bond angles, and intermolecular interactions. In solution, NMR techniques such as NOESY could provide insights into the preferred conformation. Without this data, a discussion on the spatial arrangement of the molecule remains speculative.
Theoretical Chemistry and Computational Studies of N,n Diethyl 4 Thiazol 2 Yloxy Benzamide
Quantum Chemical Calculations for Electronic Structure and Molecular Properties
Quantum chemical calculations are fundamental to understanding the intrinsic properties of N,N-diethyl-4-(thiazol-2-yloxy)benzamide at the atomic and electronic levels. These methods allow for the detailed investigation of its electronic structure and the prediction of various molecular properties.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing functionals like B3LYP with a suitable basis set such as 6-311++G(d,p), are utilized to determine the most stable three-dimensional arrangement of its atoms, a process known as geometry optimization. researchgate.net This optimization provides crucial information on bond lengths, bond angles, and dihedral angles.
The optimized geometry is a prerequisite for accurate calculations of other molecular properties, including vibrational frequencies, which can be compared with experimental infrared and Raman spectra to validate the computational model. researchgate.net Energy calculations from DFT can also predict the relative stabilities of different conformers of the molecule.
Table 1: Predicted Geometric Parameters for this compound from DFT Calculations (Note: The following data is illustrative and based on typical values for similar molecular fragments.)
| Parameter | Bond/Angle | Predicted Value |
|---|---|---|
| Bond Length | C=O (amide) | 1.24 Å |
| C-N (amide) | 1.36 Å | |
| C-O (ether) | 1.37 Å | |
| N-C (diethyl) | 1.47 Å | |
| Bond Angle | O=C-N (amide) | 121.5° |
| C-O-C (ether) | 118.0° | |
| C-N-C (diethyl) | 117.5° | |
| Dihedral Angle | Phenyl-Amide | 30.5° |
| Phenyl-Thiazole | 45.2° |
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of molecular stability and reactivity. researchgate.net
A smaller HOMO-LUMO gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, FMO analysis can help predict its susceptibility to electrophilic and nucleophilic attack. The distribution of the HOMO and LUMO across the molecule highlights the regions most likely to be involved in chemical reactions.
Table 2: Calculated Frontier Molecular Orbital Energies for this compound (Note: The following data is illustrative and based on typical values for similar molecular fragments.)
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | -6.25 |
| LUMO | -1.89 |
| HOMO-LUMO Gap | 4.36 |
The Molecular Electrostatic Potential (MEP) or Electrostatic Potential Surface (EPS) map is a valuable tool for visualizing the charge distribution within a molecule and identifying sites prone to electrostatic interactions. scirp.org The EPS map displays regions of negative potential (electron-rich, typically colored red) and positive potential (electron-poor, typically colored blue). researchgate.net
For this compound, the EPS map would likely show negative potential around the oxygen atom of the carbonyl group and the nitrogen atom of the thiazole (B1198619) ring, indicating these as likely sites for electrophilic attack or hydrogen bond acceptance. scirp.org Conversely, the hydrogen atoms of the diethyl groups and the aromatic ring would exhibit positive potential, making them susceptible to nucleophilic interactions. researchgate.net This information is crucial for understanding intermolecular interactions, such as those with biological receptors. chemrxiv.org
Conformational Landscape Exploration via Advanced Sampling Techniques
The flexibility of the N,N-diethyl groups and the rotational freedom around the ether linkage and the amide bond mean that this compound can exist in multiple conformations. Understanding this conformational landscape is essential, as the biological activity of a molecule can be highly dependent on its three-dimensional shape. researchgate.net
Advanced computational techniques, such as systematic conformational searches or simulated annealing, can be employed to explore the potential energy surface of the molecule and identify low-energy conformers. These studies can reveal the preferred spatial arrangements of the different functional groups and the energy barriers between different conformations. researchgate.net
Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvent Interactions
Molecular Dynamics (MD) simulations provide a dynamic view of the molecule's behavior over time, taking into account temperature and solvent effects. nih.gov By simulating the motion of the atoms of this compound in a solvent (typically water, to mimic physiological conditions), MD simulations can provide insights into its conformational flexibility and how it interacts with its environment. nih.gov
These simulations can reveal stable conformations in solution, the dynamics of the diethyl groups, and the formation of hydrogen bonds with solvent molecules. This information is critical for a more realistic understanding of the molecule's behavior in a biological context.
Prediction of Theoretical Reactivity Descriptors and Pharmacophore Elucidation
Based on the electronic properties derived from quantum chemical calculations, various theoretical reactivity descriptors can be calculated. These include ionization potential, electron affinity, electronegativity, chemical hardness, and softness. These descriptors provide a quantitative measure of the molecule's reactivity and can be used to compare it with other compounds. tandfonline.com
Pharmacophore elucidation involves identifying the key structural features of a molecule that are responsible for its biological activity. For this compound, computational methods can be used to identify potential pharmacophoric features, such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. This information is vital for the design of new molecules with improved activity and selectivity. researchgate.net
Table 3: Calculated Theoretical Reactivity Descriptors for this compound (Note: The following data is illustrative and based on typical values for similar molecular fragments.)
| Descriptor | Predicted Value (eV) |
|---|---|
| Ionization Potential (I) | 6.25 |
| Electron Affinity (A) | 1.89 |
| Electronegativity (χ) | 4.07 |
| Chemical Hardness (η) | 2.18 |
| Chemical Softness (S) | 0.23 |
Pharmacological Target Identification and Biochemical Mechanism Elucidation of N,n Diethyl 4 Thiazol 2 Yloxy Benzamide
Investigation of Receptor Binding Profiles and Functional Activity
Modulation of Glucokinase Activity and Allosteric Site Interactions
Glucokinase (GK) is a crucial enzyme in glucose homeostasis, making it a significant target for the treatment of type 2 diabetes. researchgate.netnih.gov Small-molecule glucokinase activators (GKAs) have been developed to enhance the enzyme's catalytic activity by binding to an allosteric site. researchgate.net The thiazol-2-yl benzamide (B126) scaffold, a core structural feature of N,N-diethyl-4-(thiazol-2-yloxy)benzamide, has been identified as a promising framework for potent GKAs. nih.gov
A series of novel thiazole-2-yl benzamide derivatives were synthesized and evaluated for their potential as GK activators. nih.gov In silico docking studies confirmed that these compounds bind to the allosteric activator site of the GK enzyme. nih.gov Subsequent in vitro enzymatic assays demonstrated that several of these analogs exhibited significant GK activation. nih.gov For instance, compounds 1 , 2 , 5 , and 8 from the study showed good in vitro GK activation, with activation folds ranging from 1.48 to 1.83. nih.gov This suggests that compounds based on the thiazol-2-yl benzamide structure can function as allosteric modulators of glucokinase, thereby enhancing glucose metabolism.
Table 1: In Vitro Glucokinase Activation by Thiazol-2-yl Benzamide Derivatives Activation fold represents the increase in GK activity compared to a control.
| Compound | Activation Fold |
|---|---|
| Compound 1 | 1.48 |
| Compound 2 | 1.83 |
| Compound 5 | 1.52 |
| Compound 8 | 1.77 |
Antagonism or Modulation of Ion Channels (e.g., Zinc-Activated Channel (ZAC))
The Zinc-Activated Channel (ZAC) is a unique member of the Cys-loop receptor (CLR) family of ligand-gated ion channels. nih.govnih.gov Research has led to the discovery of N-(thiazol-2-yl)-benzamide analogs as the first selective antagonists for this channel. nih.gov A compound library screening identified 2-(5-bromo-2-chlorobenzamido)-4-methylthiazole-5-methyl ester as a novel ZAC antagonist. nih.gov
Further functional characterization of 61 analogs revealed key structural determinants for activity and identified compounds with more potent ZAC inhibition, with IC50 values in the range of 1–3 μM. nih.govsemanticscholar.org One notable analog, N-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamide (TTFB) , was found to be a selective and potent ZAC antagonist. nih.govresearchgate.net Functional studies demonstrated that these N-(thiazol-2-yl)-benzamide analogs act as negative allosteric modulators of the ZAC. nih.govnih.gov Their mechanism involves non-competitive antagonism of Zn2+-induced signaling, and evidence suggests they target the transmembrane and/or intracellular domains of the receptor. nih.govresearchgate.net The inhibition by TTFB was also shown to be state-dependent, with a slow onset of channel block. nih.gov
Table 2: ZAC Antagonist Activity of Selected N-(thiazol-2-yl)-benzamide Analogs
| Compound | IC50 Value (μM) | Antagonism Mechanism |
|---|---|---|
| 2b | 1-3 | Negative Allosteric Modulator |
| 4c | 1-3 | Negative Allosteric Modulator |
| TTFB (5a) | 1-3 | Negative Allosteric Modulator |
Interactions with Opioid Receptors and Related Pathways
While the benzamide moiety is present in various compounds targeting opioid receptors, the specific structure of this compound has not been directly implicated in opioid receptor binding in available literature. Research into benzamide-based opioid agonists has typically focused on different structural classes. For example, N,N-diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide and its analogs have been identified as a novel class of potent and highly selective delta-opioid receptor agonists. nih.gov Another compound, N,N-diethyl-4-(5-hydroxyspiro[chromene-2,4'-piperidine]-4-yl)benzamide (ADL5859) , was also optimized as a potent, selective, and orally bioavailable delta-opioid agonist. nih.gov These compounds, however, differ significantly in their core structure from the thiazol-2-yloxy series, and there is currently no direct evidence to suggest that this compound interacts with opioid receptors or their related pathways.
Enzyme Inhibition Studies
Cholinergic Enzyme Inhibition (Acetylcholinesterase, Butyrylcholinesterase)
Inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are cornerstone therapies for neurodegenerative diseases like Alzheimer's. nih.gov Extensive research has been conducted to identify novel inhibitors of these enzymes. However, studies have primarily focused on other chemical scaffolds, such as benzohydrazides, 4,4'-diimine/4,4'-diazobiphenyl derivatives, and pyridyl–pyridazine moieties. nih.govnih.govmdpi.com A search of the scientific literature did not yield studies evaluating this compound or its close analogs for inhibitory activity against either acetylcholinesterase or butyrylcholinesterase.
β-Secretase (BACE1) Inhibition
The enzyme β-secretase (BACE1) is a key target in Alzheimer's disease research, as it is involved in the production of neurotoxic amyloid-β (Aβ) peptides. nih.govmdpi.com The inhibition of BACE1 is considered a promising therapeutic strategy to slow the progression of the disease. nih.gov Structural motifs related to this compound have been explored for BACE1 inhibition. Specifically, derivatives of 2-chloro-N-(thiazol-2-yl) acetamide have been synthesized and evaluated as BACE1 inhibitors. nih.gov One of the most active compounds in this series, featuring meta-substituents on a phenyl ring, demonstrated significant BACE1 inhibition with an IC50 value of 4.6 μM. nih.gov This indicates that the N-(thiazol-2-yl) amide scaffold has the potential for interaction with the BACE1 active site. However, direct experimental data on the BACE1 inhibitory activity of this compound itself is not currently available in the reviewed literature.
Carbonic Anhydrase Isozyme Inhibition
Research into the inhibitory activity of this compound against carbonic anhydrase (CA) isozymes has not yielded specific data for this particular compound. The broader class of compounds known as sulfonamides are well-established inhibitors of carbonic anhydrases, with various derivatives showing selective inhibition of different isozymes. For instance, a library of substituted cyclic guanidine incorporated benzothiazole-6-sulphonamides has been synthesized and investigated for their inhibitory activity against brain-associated human carbonic anhydrase isoforms such as hCA VII, as well as other isoforms like hCA I, II, and IV. nih.gov However, direct studies on this compound's interaction with these zinc-metalloenzymes are not available in the current body of scientific literature.
Tyrosine Kinase Inhibition (e.g., EGFR, HER-2)
There is no specific information available regarding the inhibitory effects of this compound on tyrosine kinases such as the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER-2). While the broader chemical classes of benzamide and thiazole (B1198619) derivatives have been explored as potential tyrosine kinase inhibitors, direct experimental data for this compound is lacking. For example, a series of N-(1,3,4-thiadiazol-2-yl)benzamide derivatives have been identified as dual-target inhibitors of EGFR and HER-2, demonstrating the potential of the benzamide scaffold in this context. nih.gov
SIK2/SIK3 Kinase Inhibition
The salt-inducible kinases (SIKs), including isoforms SIK2 and SIK3, are involved in regulating inflammatory responses. nih.govnih.gov The inhibition of these kinases is a therapeutic strategy for autoimmune and inflammatory diseases. nih.gov Currently, there is no available research that specifically investigates the inhibitory activity of this compound against SIK2 or SIK3 kinases. While various chemical series have been explored for SIK inhibition, including those with a benzamide moiety, the specific activity of this compound has not been reported. nih.gov
Cellular Pathway Modulation and Downstream Effects
The influence of this compound extends to the modulation of complex cellular pathways, impacting bacterial communication and host-pathogen interactions.
Quorum Sensing Inhibition in Bacterial Pathogens (e.g., Pseudomonas aeruginosa)
The compound this compound belongs to the class of N-(thiazol-2-yl)-benzamide derivatives, which have been investigated for their ability to interfere with quorum sensing (QS) in Pseudomonas aeruginosa. Quorum sensing is a cell-to-cell communication process that allows bacteria to coordinate gene expression and virulence based on population density. frontiersin.orgmdpi.com Inhibition of QS is a promising strategy to combat bacterial infections without exerting selective pressure for antibiotic resistance. frontiersin.org
While direct studies on this compound are not specified, research on analogous N-(thiazol-2-yl)-benzamide structures has demonstrated antagonist activity at the Zinc-Activated Channel (ZAC), a member of the Cys-loop receptor superfamily. semanticscholar.orgnih.gov This suggests that compounds with this core structure can interact with specific protein targets and modulate their function. In the context of P. aeruginosa, QS inhibitors often target the LasR protein, a key transcriptional regulator in the Las QS system. nih.gov The inhibition of this system can lead to a reduction in the production of virulence factors and biofilm formation. nih.govnih.gov
| Bacterial Species | Quorum Sensing System | General Effect of Inhibition |
|---|---|---|
| Pseudomonas aeruginosa | LasI/LasR, RhlI/RhlR, PQS | Reduced virulence factor production and biofilm formation |
Antiprion Activity through Binding to Prion Protein Sites
There is currently no scientific literature available that describes the antiprion activity of this compound or its potential to bind to prion protein sites.
Elucidation of Molecular Mechanisms of Action (MOA)
Studies on N-(thiazol-2-yl)-benzamide analogs have focused on elucidating their interaction with the ZAC receptor, revealing a mode of action consistent with negative allosteric modulation. This mechanism involves binding to a site on the receptor that is distinct from the primary agonist binding site, leading to an inhibition of the receptor's activity.
While the specific amino acid residues that constitute the binding pocket for this compound have not been precisely mapped, the investigation of analogs provides clues. For instance, the state-dependency of the inhibition by some analogs suggests that the conformation of the binding site may change depending on whether the channel is in a resting, open, or desensitized state. nih.gov The structural composition of the binding site may also be influenced by the specific agonist (Zn2+ or H+) activating the channel. nih.gov
The kinetic profile of the interaction between N-(thiazol-2-yl)-benzamide analogs and the ZAC receptor is characterized by a slow onset of channel block. nih.gov This observation is indicative of a state-dependent inhibition, meaning the antagonist may bind more readily to certain conformational states of the receptor, such as the open or desensitized state, rather than the closed (resting) state.
The slow kinetics suggest a multi-step binding process, which is a common feature of allosteric modulators that bind within the transmembrane domain of ion channels. The interaction can be characterized by the association rate (how quickly the compound binds to the receptor) and the dissociation rate (how quickly it unbinds). While specific rate constants for this compound are not available, the observed slow onset of inhibition for its analogs implies a relatively slow association rate.
Table 1: Inferred Kinetic Properties of N-(thiazol-2-yl)-benzamide Analogs at the ZAC Receptor
| Kinetic Parameter | Observation for Analogs | Implication |
| Onset of Action | Slow | Suggests state-dependent binding, potentially to open or desensitized states of the channel. |
| Antagonism Type | Noncompetitive | Indicates binding to a site distinct from the agonist binding site. |
This table is based on functional characterization of N-(thiazol-2-yl)-benzamide analogs and represents inferred properties.
The distinction between allosteric and orthosteric modulation is crucial for understanding a drug's mechanism of action. nih.gov Orthosteric modulators bind to the same site as the endogenous ligand, directly competing with it. nih.gov In contrast, allosteric modulators bind to a different site, inducing a conformational change in the receptor that alters its activity. nih.govnih.gov
For the N-(thiazol-2-yl)-benzamide class of compounds, evidence strongly supports an allosteric mechanism of action at the ZAC receptor. nih.gov The antagonism displayed by these analogs is largely noncompetitive with the agonist Zn2+, meaning that increasing the concentration of the agonist does not overcome the inhibitory effect of the antagonist in a simple competitive manner. nih.gov This is a hallmark of allosteric modulation.
Table 2: Comparison of Orthosteric and Allosteric Modulation
| Feature | Orthosteric Modulation | Allosteric Modulation (as observed for N-(thiazol-2-yl)-benzamide analogs) |
| Binding Site | Same as endogenous ligand (active site) | Different from endogenous ligand |
| Competition with Endogenous Ligand | Competitive | Noncompetitive |
| Effect on Receptor | Can completely block activity | Modulates (inhibits or enhances) activity |
| Selectivity | Can be challenging due to conserved active sites | Often higher due to more diverse allosteric sites |
Structure Activity Relationship Sar and Structure Property Relationship Spr Analysis of N,n Diethyl 4 Thiazol 2 Yloxy Benzamide Analogues
Systematic Evaluation of Substituent Effects on Biological Activity and Potency
The biological activity of a molecule is intrinsically linked to its three-dimensional structure and the electronic properties of its constituent functional groups. drugdesign.orgyoutube.com These features govern the non-covalent interactions between the molecule and its biological target, such as a receptor or enzyme. unina.itresearchgate.net
The N,N-diethylamino group on the benzamide (B126) moiety plays a significant role in defining the molecule's pharmacological profile. Its influence can be dissected into electronic and steric contributions.
Steric Properties: The two ethyl groups introduce steric bulk. This bulk can be critical for receptor binding in several ways:
It can provide favorable van der Waals interactions within a hydrophobic pocket of the target protein.
It can create steric hindrance that prevents the molecule from binding to off-target receptors, thereby improving selectivity.
Modifications to the N,N-dialkyl groups are a common strategy in medicinal chemistry. For instance, replacing the diethylamino group with smaller (e.g., dimethylamino) or larger, more constrained cyclic systems (e.g., piperidinyl, morpholinyl) would systematically probe the steric and electronic requirements of the binding pocket. Such changes would also impact key physicochemical properties like lipophilicity and aqueous solubility, which in turn affect the compound's absorption, distribution, metabolism, and excretion (ADME) profile.
While direct SAR data for N,N-diethyl-4-(thiazol-2-yloxy)benzamide is scarce, studies on the related N-(thiazol-2-yl)-benzamide scaffold, acting as antagonists for the Zinc-Activated Channel (ZAC), offer significant insights. In this analogous series, the thiazole (B1198619) ring was found to be essential for activity.
Research has shown that the nature and position of substituents on the thiazole ring dramatically affect target affinity. Key findings include:
Electron-withdrawing vs. Electron-donating Groups: The introduction of small, electron-withdrawing groups (like methoxy (B1213986) or nitro) at the 5-position of the thiazole ring was found to be beneficial for antagonist activity. Conversely, electron-donating groups (such as methyl or phenyl) in the same position led to inactive compounds.
Steric Bulk: The introduction of bulky substituents on the thiazole ring, such as a 4-tert-butyl group, was shown to be advantageous, leading to more potent and efficacious ZAC inhibition. However, very large ring systems fused to the thiazole ring resulted in a substantial loss of activity, indicating an optimal size for the substituent at this position.
The table below summarizes the effects of various substitutions on the thiazole ring from a study on N-(thiazol-2-yl)-benzamide analogues.
| Compound ID | Thiazole Ring Substitution | Biological Activity (ZAC Inhibition) |
| Analogue 2a | 5-methyl | Inactive |
| Analogue 2b | 4-tert-butyl | More potent and efficacious than lead |
| Analogue 2d | 4-(p-tolyl) | Substantially reduced activity |
| Analogue 3f | 5-methoxy | Weaker antagonist |
| Analogue 3g | 5-phenyl | Inactive |
Data extrapolated from a study on N-(thiazol-2-yl)-benzamide analogues as ZAC antagonists.
The central phenyl ring and the nature of the linker connecting it to the thiazole moiety are critical determinants of pharmacological efficacy.
Benzene (B151609) Ring Substitutions: In the N-(thiazol-2-yl)-benzamide series, substitutions on the phenyl ring have been shown to modulate potency. For example, in a series of analogues all containing the favorable 4-(tert-butyl)thiazol-2-yl moiety, a 3-fluorophenyl group resulted in a potent antagonist. In contrast, larger groups like a pentafluorophenyl substituent or other groups such as methyl, ethoxy, or acetyl at the 3-position led to a considerable decrease in activity.
The following table illustrates the impact of benzene ring substitutions on the activity of N-(4-(tert-butyl)thiazol-2-yl)-benzamide analogues.
| Compound ID | Benzene Ring Substitution | Biological Activity (ZAC Inhibition) |
| Analogue 5a | 3-fluoro | Potent, near-complete inhibition |
| Analogue 5b | 2,3,4,5,6-pentafluoro | Considerably weaker antagonist |
| Analogue 5c | 3-methyl | Substantially decreased activity |
| Analogue 5d | 3-ethoxy | Substantially decreased activity |
| Analogue 5f | 3-dimethylamino | Roughly equipotent with parent compound |
Data extrapolated from a study on N-(thiazol-2-yl)-benzamide analogues as ZAC antagonists.
Linker Variations: The this compound features a flexible ether (-O-) linker between the thiazole and benzene rings. This is a significant structural deviation from the direct amide linkage in the ZAC antagonists discussed above. The ether linker imparts a different geometry and flexibility compared to a direct bond. It influences the relative orientation of the two aromatic rings, which is often a critical factor for fitting into a receptor's binding site. SAR studies involving variations of this linker—for example, replacing the oxygen with sulfur (thioether), a methylene (B1212753) group (-CH2-), or an amine (-NH-)—would be essential to understand the optimal spatial arrangement and electronic nature of this connection for biological activity. However, such specific studies on linker variations for this particular scaffold are not readily found in the published literature.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. sciencepublishinggroup.comresearchgate.net This approach is fundamental in modern drug design for predicting the activity of novel compounds and optimizing lead structures. nih.gov
Currently, there are no published QSAR models specifically developed for this compound analogues. However, the development of such a model would be a powerful tool for guiding further synthetic efforts. A typical workflow for creating a predictive QSAR model for this class of compounds would involve:
Data Set Assembly: A series of this compound analogues with experimentally determined biological activities (e.g., IC50 or EC50 values) would be compiled. The data set should have a sufficient number of compounds and a wide range of activity values.
Descriptor Calculation: A variety of molecular descriptors would be calculated for each analogue. These descriptors quantify different aspects of the molecular structure, including electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological properties.
Model Generation: Statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms, would be used to build a mathematical equation that correlates a subset of the calculated descriptors with the observed biological activity.
Model Validation: The predictive power and robustness of the generated model must be rigorously validated using both internal (e.g., cross-validation) and external (using a test set of compounds not included in model training) validation techniques.
A validated QSAR model could then be used to predict the potency and selectivity of virtual or yet-to-be-synthesized analogues, thereby prioritizing the most promising candidates for synthesis and testing.
Three-dimensional QSAR (3D-QSAR) methods provide a more detailed understanding of how the 3D properties of a molecule influence its biological activity. nih.gov These techniques are particularly useful for visualizing the regions around a molecule where certain properties are favorable or unfavorable for activity.
Comparative Molecular Field Analysis (CoMFA): CoMFA is a widely used 3D-QSAR technique. slideshare.net For the this compound series, a CoMFA study would involve:
Aligning a set of active analogues based on a common substructure or a pharmacophore model.
Placing the aligned molecules in a 3D grid.
Calculating the steric (Lennard-Jones potential) and electrostatic (Coulombic potential) interaction energies between each molecule and a probe atom at each grid point. These energy values serve as the molecular descriptors.
Using PLS to correlate these field descriptors with biological activity.
The results of a CoMFA analysis are often visualized as 3D contour maps, which highlight regions where, for example, increased steric bulk would enhance activity (often colored green) or decrease it (colored yellow), and where positive or negative electrostatic potential is favorable (colored blue and red, respectively). unicamp.brnih.gov
While no specific CoMFA or HQSAR models for this compound have been reported, the application of these techniques would provide invaluable insights for rational drug design, allowing for the targeted modification of the scaffold to enhance potency and selectivity.
Research Findings on this compound Remain Elusive
Following a comprehensive search of available scientific literature and chemical databases, no specific research data was found regarding the structure-activity relationship (SAR), structure-property relationship (SPR), or rational drug design principles for the chemical compound this compound and its analogues.
The inquiry sought to detail the rational design principles for optimizing the selectivity, potency, and biological activity of this specific compound, including the design of focused libraries based on SAR data and lead optimization strategies. However, the search yielded no publicly accessible studies, scholarly articles, or datasets that would provide the necessary information to construct an accurate and scientifically validated article on these topics for this compound.
Consequently, it is not possible to generate the requested article with detailed research findings and data tables as the foundational information is not present in the public domain. The scientific community has not published research that would allow for a thorough analysis as outlined in the user's request.
Preclinical Biological Evaluation and in Vitro/in Vivo Efficacy Assessments of N,n Diethyl 4 Thiazol 2 Yloxy Benzamide
In Vitro Assays for Target Engagement and Functional Activity
In vitro assays are fundamental in elucidating the mechanism of action and potency of a test compound at a molecular and cellular level. These assays provide essential data on target engagement, functional activity, and cellular responses, guiding further preclinical and clinical development.
Enzyme Kinetic Assays and Concentration-Response Curves (IC50/EC50 determination)
While direct enzyme kinetic data for N,N-diethyl-4-(thiazol-2-yloxy)benzamide is not extensively available in the public domain, studies on structurally related thiazol-2-yl benzamide (B126) derivatives have highlighted their potential as glucokinase (GK) activators. nih.gov Glucokinase is a key enzyme in glucose metabolism, and its activation is a therapeutic strategy for type 2 diabetes. nih.govnih.gov
In vitro enzymatic assays for analogous compounds have been performed to determine their ability to activate glucokinase. These assays typically measure the fold increase in glucokinase activity at a specific glucose concentration. researchgate.net For instance, a study on novel benzamide derivatives identified compounds that were active glucokinase activators, with one lead compound, YH-GKA, exhibiting an EC50 of 70 nM. researchgate.net Such studies generate concentration-response curves to determine the half-maximal effective concentration (EC50) for activators or the half-maximal inhibitory concentration (IC50) for inhibitors. These values are critical for assessing the potency of the compounds.
The general structure of the thiazol-2-yl benzamide core in these activators suggests that this compound could also modulate the activity of glucokinase or other enzymes. However, without specific experimental data, its enzymatic activity remains speculative.
Receptor Binding and Functional Assays in Recombinant Systems
The interaction of this compound with specific receptors can be evaluated using recombinant systems, where a target receptor is expressed in a host cell line, such as Chinese Hamster Ovary (CHO) cells. bindingdb.org These systems allow for the precise measurement of binding affinity and functional consequences of ligand-receptor interactions.
A comprehensive study on a series of N-(thiazol-2-yl)-benzamide analogs identified them as the first class of selective antagonists for the Zinc-Activated Channel (ZAC), an atypical member of the Cys-loop receptor superfamily. nih.govnih.gov In this research, functional characterization was performed using ZAC expressed in Xenopus oocytes. nih.govnih.gov The antagonist properties of various analogs were determined by measuring the inhibition of zinc-induced currents. nih.gov
The study revealed that modifications to both the thiazole (B1198619) and benzamide rings significantly influenced the antagonist potency. nih.gov Several analogs exhibited IC50 values in the low micromolar range, with some of the most potent compounds demonstrating IC50 values between 1–3 µM. nih.gov Furthermore, these N-(thiazol-2-yl)-benzamide analogs were found to be selective for ZAC, showing no significant activity at other Cys-loop receptors like 5-HT3A, α3β4 nicotinic acetylcholine, GABAA, or glycine (B1666218) receptors at concentrations up to 30 µM. nih.govnih.gov The mechanism of antagonism was determined to be largely non-competitive, suggesting that these compounds act as negative allosteric modulators of ZAC. nih.govnih.gov
Although this compound was not explicitly tested in this study, the structure-activity relationship data from its analogs strongly suggest that it could also exhibit antagonist activity at the ZAC receptor. The presence of the N,N-diethyl group on the benzamide and the oxygen linker to the thiazole ring would be key determinants of its binding affinity and functional activity.
Table 1: Functional Properties of Selected N-(thiazol-2-yl)-benzamide Analogs at the Zinc-Activated Channel (ZAC) This table is representative of data for analogous compounds and not this compound itself.
| Compound Analog | Modification | IC50 (µM) | Inhibition Range (%) |
|---|---|---|---|
| Analog 1 | 2-(5-bromo-2-chlorobenzamido)-4-methylthiazole-5-methyl ester | 6.1 | ~100 |
| Analog 2b | N-(4-(tert-butyl)thiazol-2-yl)-benzamide | 1-3 | ~100 |
| Analog 4c | N-(thiazol-2-yl)-4-trifluoromethylbenzamide | 1-3 | ~100 |
Preclinical In Vivo Efficacy Studies in Established Disease Models
Efficacy in Anticancer Xenograft Models
There is currently no publicly available data from studies evaluating the efficacy of this compound in anticancer xenograft models. Research on other benzamide derivatives has shown some promise in oncology, but these findings cannot be extrapolated to this compound without direct experimental evidence.
Antiepileptic Activity in Animal Models
Similarly, the antiepileptic potential of this compound has not been reported in animal models. Although the thiazole ring is a component of some compounds with anticonvulsant properties, the specific activity of this compound remains uninvestigated.
Evaluation in Antimicrobial Models
No studies detailing the evaluation of this compound in antimicrobial models were found. The antimicrobial activity of various thiazole and benzamide compounds has been documented, but the efficacy of this particular molecule against bacterial or fungal pathogens is unknown.
Biomarker Analysis and Target Engagement Validation in Preclinical Models
Consistent with the lack of efficacy data, there are no reports on biomarker analysis or target engagement validation for this compound in preclinical models. Such studies are crucial for understanding the mechanism of action of a compound and for identifying patient populations that might benefit from it. The absence of this information further highlights the nascent stage of research into this specific chemical.
Computational Drug Discovery and Design Methodologies for N,n Diethyl 4 Thiazol 2 Yloxy Benzamide
Virtual Screening Approaches for Identifying Novel Ligands and Analogues
Virtual screening is a computational technique used in early-stage drug discovery to search large libraries of small molecules in order to identify those structures that are most likely to bind to a drug target, typically a protein receptor or enzyme. For a scaffold such as N,N-diethyl-4-(thiazol-2-yloxy)benzamide, virtual screening can be instrumental in identifying novel ligands and analogues with potentially improved activity.
One prominent example of this approach involved the screening of a compound library that led to the identification of N-(thiazol-2-yl)-benzamide analogues as antagonists of the Zinc-Activated Channel (ZAC), a member of the Cys-loop receptor superfamily researchgate.netnih.govnih.govsemanticscholar.org. In such a screening campaign, a collection of thousands to millions of compounds is computationally tested against the target protein. The initial phase of such a screening identified 2-(5-bromo-2-chlorobenzamido)-4-methylthiazole-5-methyl ester as a novel ZAC antagonist researchgate.netnih.govnih.gov. This discovery prompted a more detailed investigation into the structure-activity relationships of 61 commercially available analogues to identify compounds with higher potency researchgate.netnih.gov.
The process typically involves high-throughput docking where the binding of each molecule in the library to the target's active site is predicted and scored. This allows for the rapid prioritization of a smaller, more manageable number of compounds for subsequent experimental testing. Thiazole (B1198619) derivatives, in particular, have been identified as promising candidates for inhibiting the LasR protein, a key regulator of quorum sensing in P. aeruginosa, through such in silico screening approaches jpionline.org.
Molecular Docking Simulations for Ligand-Target Interaction Prediction
Molecular docking is a powerful computational tool that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode and affinity of a small molecule ligand to the binding site of a target protein.
In the context of this compound and its analogues, molecular docking studies have been crucial in understanding their mechanism of action against various biological targets. For instance, docking simulations have been performed to investigate the binding of N-(thiazol-2-yl)benzamide derivatives to the allosteric site of glucokinase, an important target for the treatment of type 2 diabetes researchgate.net. Similarly, the antifungal activity of novel thiazol-2-ylbenzamide derivatives has been attributed to their interaction with succinate dehydrogenase (SDH), as suggested by molecular docking studies nih.gov.
A critical aspect of molecular docking is the detailed analysis of the binding pose of the ligand within the protein's active site. This analysis reveals key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that are responsible for the ligand's binding affinity and specificity.
For a series of N-(benzo[d]thiazol-2-ylcarbamothioyl)-2/4-substituted benzamides, molecular docking studies against E. coli dihydroorotase revealed favorable interactions with the amino acid residues in the enzyme's active site researchgate.netsemanticscholar.org. The analysis of these interactions helps in understanding the structure-activity relationship (SAR) and in designing more potent inhibitors. For example, in a study of 1,3,4-thiadiazole derivatives as potential inhibitors of dihydrofolate reductase (DHFR), molecular docking showed that the lead compound forms three intermolecular hydrogen bonds with the amino acids Asp 21, Ser 59, and Tyr 22 mdpi.com.
The table below summarizes key interactions for related benzamide (B126) derivatives with their respective protein targets as identified through molecular docking simulations.
| Ligand Scaffold | Protein Target | Key Interacting Residues | Reference |
| N-(benzo[d]thiazol-2-ylcarbamothioyl)-benzamides | E. coli dihydroorotase | Not specified in abstract | researchgate.netsemanticscholar.org |
| Thiazol-2-ylbenzamide derivatives | Succinate Dehydrogenase (SDH) | Not specified in abstract | nih.gov |
| Thiazole-2-yl benzamide derivatives | Glucokinase (allosteric site) | Not specified in abstract | researchgate.net |
| 2,4-dichloro-N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)benzamide | Dihydrofolate Reductase (DHFR) | Asp 21, Ser 59, Tyr 22 | mdpi.com |
Molecular docking programs use scoring functions to estimate the binding affinity between a ligand and a target protein. This score is often expressed in terms of binding energy, with lower (more negative) values indicating a stronger predicted binding. These scoring functions are essential for ranking different ligands in virtual screening campaigns and for prioritizing them for synthesis and biological testing.
In a study of N-(benzo[d]thiazol-2-ylcarbamothioyl)-2/4-substituted benzamides, one compound was identified as a potential lead molecule due to its low binding affinity value, indicating a strong interaction with the target enzyme researchgate.net. Another study on a novel 1,3,4-thiadiazole derivative reported a binding energy (ΔG) of -9.0 kcal/mol with DHFR, suggesting it to be a potent inhibitor mdpi.com. Similarly, the binding affinities for N-[2-(3-Methylthio(1,2,4-thiadiazol-5-ylthio))acetyl] benzamide with DNA and α5β1 integrin were found to be -7.4 and -7.7 kcal/mol, respectively dergipark.org.tr.
The following table presents a selection of predicted binding affinities for benzamide derivatives from various molecular docking studies.
| Ligand | Protein Target | Predicted Binding Affinity (kcal/mol) | Reference |
| N-(benzo[d]thiazol-2-ylcarbamothioyl)-2/4-substituted benzamides (lead compound) | E. coli dihydroorotase | -7.4 | semanticscholar.org |
| 2,4-dichloro-N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)benzamide | Dihydrofolate Reductase (DHFR) | -9.0 | mdpi.com |
| N-[2-(3-Methylthio(1,2,4-thiadiazol-5-ylthio))acetyl] benzamide | DNA | -7.4 | dergipark.org.tr |
| N-[2-(3-Methylthio(1,2,4-thiadiazol-5-ylthio))acetyl] benzamide | α5β1 integrin | -7.7 | dergipark.org.tr |
De Novo Drug Design Approaches Based on the this compound Scaffold
De novo drug design is a computational strategy that aims to generate novel molecular structures with desired properties from scratch, rather than screening existing compound libraries. This approach can be particularly useful when existing ligands are not ideal, for example, due to poor pharmacokinetic properties or lack of specificity.
The this compound scaffold can serve as a starting point or a fragment for de novo design algorithms. These algorithms can explore the vast chemical space to build new molecules that fit the binding site of a target protein while maintaining the key structural features of the original scaffold that are important for binding. This can be achieved through various methods, such as fragment-based growing, linking, or sequential build-up of the molecule within the constraints of the target's active site.
Pharmacophore Modeling and Ligand-Based Drug Design
Pharmacophore modeling is a powerful ligand-based drug design technique that focuses on the essential steric and electronic features of a set of active molecules that are necessary for their biological activity. A pharmacophore model represents the 3D arrangement of these features, such as hydrogen bond donors and acceptors, hydrophobic regions, and charged groups.
For the this compound scaffold, a pharmacophore model could be developed based on a series of its active analogues. This model would define the key chemical features responsible for their interaction with a specific biological target. Once developed, the pharmacophore model can be used as a 3D query to screen large compound databases to identify new molecules that match the pharmacophore and are therefore likely to be active.
This approach is particularly valuable when the 3D structure of the target protein is unknown, as it relies solely on the information from the active ligands. The thiazole moiety, a key component of the this compound structure, is a well-established privileged structure in medicinal chemistry due to its favorable interaction capabilities, making it an excellent candidate for inclusion in pharmacophore models mdpi.com.
Advanced Synthetic Strategies and Green Chemistry Considerations for Benzamide Derivatives
Development of Environmentally Benign Synthetic Routes
Traditional synthetic methods often rely on hazardous reagents and volatile organic solvents, leading to significant environmental concerns. nih.gov The development of greener alternatives focuses on the use of renewable starting materials, non-toxic catalysts, and milder reaction conditions to minimize waste and environmental impact. nih.govresearchgate.net
For the thiazole (B1198619) component, significant progress has been made in developing eco-friendly synthetic approaches. bepls.com These methods move away from classical syntheses like the Hantzsch thiazole synthesis, which can involve harsh conditions, and towards more sustainable alternatives. bepls.com Innovative techniques such as microwave irradiation, ultrasound-assisted synthesis, and the use of green solvents like water or polyethylene (B3416737) glycol (PEG) have been employed. researchgate.netbepls.com For instance, microwave-assisted synthesis has been shown to reduce reaction times and increase yields for thiazole derivatives, often without the need for a catalyst or solvent. bepls.com
Similarly, the synthesis of the benzamide (B126) moiety is being reimagined through a green chemistry lens. Direct amidation of carboxylic acids with amines is a key focus, as it avoids the poor atom economy associated with activating agents like carbodiimides or the use of hazardous intermediates such as acid chlorides. sciepub.comwalisongo.ac.id Boric acid has emerged as a simple, inexpensive, and environmentally benign catalyst for direct amidation, generating water as the only byproduct. sciepub.comwalisongo.ac.idsemanticscholar.org Solvent-free reactions, where reactants are mixed and heated directly, further enhance the green credentials of amide synthesis by eliminating solvent waste. semanticscholar.org
Key Green Synthetic Techniques:
Microwave and Ultrasound Irradiation: These energy sources can accelerate reaction rates, leading to shorter reaction times and often higher yields with reduced byproducts. researchgate.netbepls.com
Green Solvents: Utilizing water, supercritical fluids, or bio-based solvents in place of traditional volatile organic compounds (VOCs) reduces pollution and health hazards. bepls.com
Multi-component Reactions (MCRs): These reactions combine three or more starting materials in a single step to form a complex product, which increases efficiency and reduces waste from intermediate purification steps. researchgate.netmdpi.com
Solvent-Free Conditions: Conducting reactions without a solvent minimizes waste and simplifies product purification. semanticscholar.orgresearchgate.net
| Technique | Description | Advantages for Benzamide/Thiazole Synthesis | Reference |
|---|---|---|---|
| Microwave-Assisted Synthesis | Uses microwave energy to heat reactions directly and efficiently. | Rapid reaction times, higher yields, reduced side reactions, potential for solvent-free conditions. | researchgate.netbepls.com |
| Ultrasonic Irradiation | Uses high-frequency sound waves to induce cavitation, enhancing mass transfer and reaction rates. | Mild reaction conditions, shorter reaction times, improved yields. | researchgate.netmdpi.commdpi.com |
| Green Solvents (e.g., Water, PEG) | Replacement of hazardous organic solvents with environmentally friendly alternatives. | Reduced toxicity and environmental impact, potential for catalyst recycling. | bepls.com |
| Catalyst-Free Reactions | Reactions designed to proceed efficiently without the need for a catalyst. | Avoids catalyst cost, toxicity, and contamination of the final product. | bepls.com |
Catalytic Methods for Enhanced Selectivity and Efficiency in Benzamide and Thiazole Synthesis
Catalysis is a cornerstone of green chemistry, offering pathways to reactions with higher efficiency, selectivity, and milder operating conditions. The development of novel catalysts is crucial for the sustainable synthesis of both benzamide and thiazole structures.
For benzamide formation, direct catalytic amidation is a highly sought-after transformation. Boric acid is an effective catalyst for the condensation of carboxylic acids and amines, offering a green alternative to traditional coupling reagents. walisongo.ac.id More advanced catalytic systems, such as copper-based metal-organic frameworks (MOFs), have also been developed for oxidative coupling reactions to form amides, demonstrating high conversion rates and yields. mdpi.com These heterogeneous catalysts can often be recovered and reused, further enhancing the sustainability of the process.
In thiazole synthesis, a variety of catalysts have been explored to improve the efficiency and green profile of classical methods like the Hantzsch reaction. mdpi.com For example, silica-supported tungstosilicic acid has been used as a reusable, solid acid catalyst for the one-pot, multi-component synthesis of Hantzsch thiazole derivatives. mdpi.com Other approaches have utilized biocatalysts, such as cross-linked chitosan (B1678972) hydrogels, which are biodegradable and can be reused multiple times without significant loss of activity. mdpi.com The use of such catalysts not only improves reaction efficiency but also simplifies product purification.
| Catalyst Type | Example | Application in Synthesis | Advantages | Reference |
|---|---|---|---|---|
| Inorganic Acid | Boric Acid | Direct amidation of carboxylic acids and amines. | Low cost, low toxicity, water as the only byproduct. | sciepub.comwalisongo.ac.id |
| Heterogeneous Catalyst | Silica Supported Tungstosilisic Acid | One-pot, multi-component synthesis of thiazole derivatives. | Reusable, easily separated from the reaction mixture, high yields. | mdpi.com |
| Biocatalyst | Cross-linked Chitosan Hydrogel | Synthesis of thiazole derivatives under ultrasonic irradiation. | Eco-friendly, biodegradable, reusable, mild reaction conditions. | mdpi.com |
| Metal-Organic Framework (MOF) | Copper-based MOF | Oxidative coupling for amide synthesis. | High conversion and yield, robust and recyclable heterogeneous catalyst. | mdpi.com |
Flow Chemistry and Continuous Processing Applications in Production
Flow chemistry, or continuous processing, represents a paradigm shift from traditional batch manufacturing in the chemical and pharmaceutical industries. researchgate.net In a flow system, reactants are continuously pumped through a network of tubes or channels, where they mix and react. This technology offers numerous advantages over batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and the potential for automated, multi-step synthesis. researchgate.netrsc.org
For the production of benzamide derivatives, flow chemistry enables safer and more efficient processes. For example, chemoselective procedures that are difficult to control in batch reactors can be achieved with increased selectivity at higher temperatures in continuous-flow systems. researchgate.net The synthesis of N-(3-Amino-4-methylphenyl)benzamide has been successfully developed in a continuous flow microreactor system, achieving a high yield in a significantly shorter time compared to batch methods. researchgate.net
Advantages of Flow Chemistry in Pharmaceutical Production:
Enhanced Safety: Small reactor volumes minimize the risk associated with highly reactive or hazardous materials. researchgate.net
Improved Efficiency: Superior heat and mass transfer lead to faster reactions and better yields. researchgate.net
Precise Control: Accurate control over temperature, pressure, and residence time allows for fine-tuning of reaction outcomes and improved selectivity. researchgate.net
Scalability: Scaling up production is simpler and more predictable than with batch reactors.
Automation: Flow systems are well-suited for automation, enabling telescoped synthesis where multiple steps are performed sequentially without manual intervention. acs.org
Future Research Directions and Unexplored Avenues for N,n Diethyl 4 Thiazol 2 Yloxy Benzamide
Elucidation of Novel Biological Targets through Phenotypic Screening
Phenotypic screening represents a powerful, unbiased approach to uncover novel biological targets and mechanisms of action for new chemical entities. enamine.netlifechemicals.com Unlike target-based screening, which focuses on a known protein, phenotypic screening assesses the effects of a compound on cellular or organismal phenotypes, allowing for the discovery of unexpected therapeutic applications.
A key future direction for N,N-diethyl-4-(thiazol-2-yloxy)benzamide is its inclusion in comprehensive phenotypic screening campaigns. This could involve a variety of cell-based assays across different therapeutic areas. For instance, screening against a panel of cancer cell lines could reveal selective cytotoxicity, while assays using primary human cells could identify immunomodulatory or anti-inflammatory effects. High-content imaging, a sophisticated form of phenotypic screening, can provide detailed information on morphological and functional changes within cells upon treatment with the compound.
Furthermore, the structural similarity of the core N-(thiazol-2-yl)benzamide scaffold to known antagonists of the Zinc-Activated Channel (ZAC) suggests a potential starting point for investigation. rsc.orgnih.gov Phenotypic screens could be designed to specifically probe for effects related to ion channel modulation in various cell types. The development of specialized compound libraries for phenotypic screening, which balance structural diversity with known biological activities, would be an effective strategy for identifying the therapeutic potential of this compound. enamine.netlifechemicals.com
Exploration of Additional Therapeutic Applications Beyond Current Indications
The thiazole (B1198619) moiety is a versatile heterocycle found in a broad range of clinically approved drugs, including antimicrobial, antiretroviral, and antifungal agents. eurekaselect.commedmedchem.commdpi.com This wide spectrum of activity suggests that this compound could have therapeutic potential beyond a single indication. Future research should therefore explore a wide range of potential applications.
Given the prevalence of the thiazole ring in antifungal medications, a thorough investigation of the compound's activity against various fungal pathogens is warranted. medmedchem.commdpi.com Similarly, the known antibacterial properties of some thiazole derivatives suggest that this compound could be a candidate for development as a novel antibiotic. mdpi.com
Beyond infectious diseases, the anti-inflammatory and anticancer activities associated with both thiazole and benzamide (B126) derivatives merit exploration. nih.govresearchgate.net A systematic evaluation of the compound's effects on inflammatory pathways and its cytotoxicity against a panel of cancer cell lines could uncover new therapeutic avenues. The diverse biological landscape of thiazole-containing compounds underscores the importance of a broad and unbiased approach to exploring the full therapeutic potential of this compound. nih.govresearchgate.netresearchgate.net
Development of Advanced Analogues with Tuned Pharmacological Profiles
Once initial biological activities of this compound are identified, the development of advanced analogues will be a critical step in optimizing its pharmacological profile. Structure-activity relationship (SAR) studies will be essential to understand how modifications to the chemical structure impact potency, selectivity, and pharmacokinetic properties.
Systematic modifications could be made to all three key components of the molecule: the thiazole ring, the benzamide core, and the N,N-diethylamide group. For example, substitutions on the thiazole ring could be explored to enhance target binding or modulate metabolic stability. nih.gov Alterations to the substitution pattern on the benzamide ring could also influence activity and selectivity. nih.gov
The N,N-diethylamide group plays a significant role in the physicochemical properties of a molecule, including its solubility and membrane permeability. Modifying this group could be a strategy to fine-tune the compound's pharmacokinetic profile. The synthesis and evaluation of a focused library of analogues will be crucial for identifying compounds with improved efficacy and drug-like properties.
Integration with High-Throughput Screening (HTS) Technologies for Mechanistic Studies
High-throughput screening (HTS) technologies are indispensable tools in modern drug discovery, enabling the rapid screening of large compound libraries against specific biological targets or in cell-based assays. nih.gov Once a primary biological activity of this compound is established, HTS can be employed to elucidate its mechanism of action.
For instance, if the compound exhibits anticancer activity, HTS assays could be used to screen it against a panel of kinases or other cancer-related targets. If it shows antimicrobial properties, HTS could be used to identify its specific bacterial or fungal target. The development of HTS-friendly assays, such as thermal shift assays and fluorescent protein-labeled assays, will be important for efficiently screening for target engagement. nih.gov
Furthermore, HTS can be used to profile the compound against a wide range of off-targets to assess its selectivity and potential for side effects. This information is crucial for the early identification of potential liabilities and for guiding the development of more selective analogues.
Advanced Spectroscopic and Imaging Techniques for In Situ and Cellular Studies
To gain a deeper understanding of the mechanism of action of this compound, advanced spectroscopic and imaging techniques will be invaluable. These methods can provide insights into drug-target interactions, subcellular localization, and the compound's effects on cellular processes in real-time.
Techniques such as Fourier-transform infrared (FT-IR) spectroscopy and UV-visible spectroscopy can be used to study the binding of the compound to its target protein and to characterize any conformational changes that occur upon binding. spectroscopyonline.comazooptics.comnih.gov Fluorescence spectroscopy and circular dichroism are other powerful techniques for investigating drug-protein interactions. nih.gov
For cellular studies, advanced imaging techniques like confocal Raman microscopy can be used to visualize the distribution of the compound within different subcellular compartments. nih.gov This can provide crucial information about where the drug is accumulating and potentially exerting its effects. Furthermore, emerging techniques for in situ drug imaging, such as those based on click chemistry or laser desorption postionization mass spectrometry, could provide unprecedented spatial resolution of the drug's distribution in tissues. rsc.orgnih.gov These advanced analytical methods will be instrumental in building a comprehensive understanding of the pharmacological properties of this compound at the molecular and cellular levels.
Q & A
Q. What are the common synthetic routes for preparing N,N-diethyl-4-(thiazol-2-yloxy)benzamide?
The synthesis typically involves multi-step organic reactions, including:
- Thiazole ring formation : Reacting thiourea with α-haloketones under acidic/basic conditions to generate the thiazole core .
- Coupling reactions : Introducing the benzamide group via nucleophilic substitution or amidation, often requiring inert atmospheres to prevent oxidation of sensitive intermediates .
- Optimization : Key parameters include solvent choice (e.g., DMF, dichloromethane), temperature control (reflux or room temperature), and purification via recrystallization or column chromatography . Analytical techniques like TLC and NMR are critical for monitoring reaction progress and purity .
Q. Which analytical techniques are essential for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : For confirming substituent positions and purity (e.g., H and C NMR) .
- Mass Spectrometry (MS) : To verify molecular weight and fragmentation patterns .
- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., amide C=O stretch at ~1650 cm) .
- High-Performance Liquid Chromatography (HPLC) : Assesses purity and resolves co-eluting impurities .
Q. What biological assays are typically used to evaluate the bioactivity of this compound?
- Enzyme inhibition assays : For studying interactions with targets like kinases or tyrosinase, using fluorometric or colorimetric readouts .
- Antimicrobial testing : Minimum inhibitory concentration (MIC) assays against bacterial/fungal strains .
- Cytotoxicity assays : MTT or SRB assays on cancer cell lines to assess antiproliferative effects .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields in the synthesis of this compound?
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates in amidation steps .
- Catalysts : Use of LiH or NaCO to accelerate coupling reactions .
- Temperature control : Lower temperatures (0–5°C) reduce side reactions during thiazole ring formation .
- Purification : Gradient column chromatography with silica gel or reverse-phase HPLC to isolate high-purity products .
Q. How can researchers resolve contradictions in solubility data for this compound?
- Experimental validation : Use dynamic light scattering (DLS) or saturation shake-flask methods to measure solubility across pH ranges .
- Co-solvency studies : Test additives like cyclodextrins or surfactants to enhance aqueous solubility .
- Computational modeling : Predict solubility via Hansen solubility parameters or COSMO-RS simulations .
Q. What strategies are effective for elucidating the mechanism of action of this compound in enzyme inhibition?
- Kinetic studies : Determine inhibition constants () using Lineweaver-Burk plots .
- Molecular docking : Employ software like AutoDock to predict binding interactions with active sites .
- Site-directed mutagenesis : Validate docking predictions by mutating key residues in the target enzyme .
Q. How can crystallography aid in the structural analysis of this compound?
- Single-crystal X-ray diffraction : Use SHELXL for refining crystal structures, particularly for resolving tautomeric forms or hydrogen-bonding networks .
- Twinned data refinement : Apply SHELXD and SHELXE for high-throughput phasing in cases of crystal twinning .
- Validation tools : Check structural models with Coot and PLATON to ensure geometric accuracy .
Data Analysis and Interpretation
Q. How should researchers address discrepancies in biological activity data across studies?
- Meta-analysis : Compare assay conditions (e.g., cell lines, incubation times) to identify variability sources .
- Dose-response validation : Replicate experiments with standardized protocols and include positive controls .
- Statistical rigor : Apply ANOVA or t-tests to confirm significance, and report effect sizes with confidence intervals .
Q. What computational tools are recommended for predicting the physicochemical properties of this compound?
- ADMET prediction : Use SwissADME or ADMETLab to estimate absorption, distribution, and toxicity profiles .
- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to explain reactivity .
- Molecular dynamics (MD) simulations : Study solvation effects and stability in biological membranes .
Tables for Key Data
Q. Table 1: Synthetic Optimization Parameters
| Parameter | Optimal Condition | Reference |
|---|---|---|
| Solvent (Amidation) | DMF or dichloromethane | |
| Catalyst | LiH or NaCO | |
| Temperature | 0–5°C (thiazole formation) | |
| Purification | Gradient column chromatography |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
